molecular formula C24H25N3O4 B1227139 N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide

N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide

Cat. No. B1227139
M. Wt: 419.5 g/mol
InChI Key: DGJLQBLHBYYACA-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide is an amidobenzoic acid.

Scientific Research Applications

Biological Activity Research

  • Biological Activity against Microbial Strains : Research by Imramovský et al. (2011) explored a series of compounds, including structures similar to N-cycloheptyl benzamide, for their biological activity. These compounds were tested against various microbial strains and evaluated for their inhibition of photosynthetic electron transport in spinach chloroplasts, showing activity comparable or higher than standard treatments like isoniazid or ciprofloxacin (Imramovský et al., 2011).

Synthesis and Characterization

  • Synthesis and Structural Analysis : Ganesh et al. (2016) synthesized a similar compound, N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide, demonstrating a method for creating such compounds and providing detailed structural analysis (Ganesh et al., 2016).

Antiproliferative Activity

  • Anticancer Potential : A study by Youssef et al. (2020) examined benzamide derivatives, closely related to the N-cycloheptyl benzamide, for their antiproliferative activity. These compounds showed potent cytotoxic activity against cancer cell lines, highlighting their potential in cancer treatment (Youssef et al., 2020).

Chemical Transformations and Mechanisms

  • Chemical Transformations : Research by Levai et al. (2002) investigated the oxidation of benzamide derivatives, offering insights into the chemical transformations and potential applications of compounds like N-cycloheptyl benzamide (Levai et al., 2002).

Oxidative Cyclization

  • Catalytic Oxidative Cyclization : Manoharan and Jeganmohan (2017) conducted a study on the oxidative cyclization of benzamides, which is relevant for understanding the chemical behavior of N-cycloheptyl benzamide in various reactions (Manoharan & Jeganmohan, 2017).

Electrophilic Cyclization

  • Regio- and Stereoselective Synthesis : Mehta et al. (2012) explored the electrophilic cyclization of benzamides, leading to insights on the synthesis of cyclic imidates, a process potentially relevant to the synthesis of N-cycloheptyl benzamide (Mehta et al., 2012).

properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-cycloheptyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide

InChI

InChI=1S/C24H25N3O4/c28-21(15-27-23(30)17-11-5-6-12-18(17)24(27)31)26-20-14-8-7-13-19(20)22(29)25-16-9-3-1-2-4-10-16/h5-8,11-14,16H,1-4,9-10,15H2,(H,25,29)(H,26,28)

InChI Key

DGJLQBLHBYYACA-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide
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N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide
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N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide
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N-cycloheptyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide

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